molecular formula C19H14F3N3O3 B607653 Glpg-0492 CAS No. 1215085-92-9

Glpg-0492

Número de catálogo B607653
Número CAS: 1215085-92-9
Peso molecular: 389.3342
Clave InChI: VAJGULUVTFDTAS-GOSISDBHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GLPG-0492, also known as DT-200, is a drug that acts as a selective androgen receptor modulator (SARM). It has been investigated for the treatment of cachexia and muscular dystrophy .


Molecular Structure Analysis

The molecular formula of GLPG-0492 is C19H14F3N3O3, and its molar mass is 389.334 g/mol . The IUPAC name is 4-[(4R)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile .


Physical And Chemical Properties Analysis

GLPG-0492 is a solid, white to off-white compound . It has a melting point of 66 - 71°C, a predicted boiling point of 544.0±60.0 °C, and a predicted density of 1.50±0.1 g/cm3 .

Aplicaciones Científicas De Investigación

Cachexia Treatment

  • Application Summary : GLPG-0492 is being studied as a potential treatment for cachexia, a condition characterized by loss of weight and muscle mass .
  • Methods of Application : In the first-in-human trial, healthy volunteers were given increasing doses of GLPG-0492 by oral administration . The drug showed good safety in healthy volunteers and a pharmacokinetic (PK) profile which supports once-daily oral dosing .
  • Results/Outcomes : The candidate drug showed good safety in healthy volunteers with no severe adverse events or changes in vital signs and laboratory parameters reported . Changes in biomarker levels lasting more than 24 hours were consistent with once-daily oral dosing .

Duchenne Muscular Dystrophy

  • Application Summary : GLPG-0492 is also being considered for potential applications in other indications, such as Duchenne muscular dystrophy .

Muscle Wasting Treatment

  • Application Summary : GLPG-0492 has been investigated for the treatment of muscle wasting, a common condition in the elderly and in patients with chronic diseases .

Selective Androgen Receptor Modulator

  • Application Summary : GLPG-0492 acts as a selective androgen receptor modulator (SARM). It has been compared with other SARMs like RAD-140 and GSK-2881078 in bioassays .

Treatment of Cancer-related Cachexia

  • Application Summary : GLPG-0492 has been shown to improve muscle mass in animal models, with minimal cardiovascular, prostate, or virility side effects traditionally seen in androgen therapies . It is estimated that worldwide more than two million people die annually from the consequences of cancer-related cachexia .

Treatment of Chronic Obstructive Pulmonary Disease (COPD) and AIDS-related Cachexia

  • Application Summary : GLPG-0492 is being developed for the treatment of cachexia, which can affect patients with diseases such as chronic obstructive pulmonary disease (COPD) and AIDS .

Safety And Hazards

GLPG-0492 has shown good safety in healthy volunteers in a first-in-human trial. No severe adverse events or changes in vital signs and laboratory parameters were reported .

Direcciones Futuras

GLPG-0492 is currently under development for musculo-skeletal diseases such as sarcopenia and Duchenne muscular dystrophy . Galapagos NV plans to conduct a second Phase I trial in healthy volunteers to assess the safety and tolerability of GLPG-0492 over at least 14 consecutive days .

Propiedades

IUPAC Name

4-[(4S)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O3/c1-24-17(28)25(14-8-7-12(10-23)15(9-14)19(20,21)22)16(27)18(24,11-26)13-5-3-2-4-6-13/h2-9,26H,11H2,1H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJGULUVTFDTAS-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)C1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)N(C(=O)[C@@]1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glpg-0492

CAS RN

1215085-92-9
Record name GLPG-0492
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215085929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLPG-0492
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12461
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GLPG-0492
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O59X1ACZT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 0.52 g of 4-[2,5-dioxo-3-methyl-4-phenyl-4-[(2-propenyloxy)methyl]imidazolidin-1-yl]-2-trifluoromethylbenzonitrile in 40 mL of dichloromethane is added 2 mL of trifluoroborane-dimethylsulfide complex in 10 mL of dichloromethane. The mixture is stirred at rt for 3 hours and poured into a saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over magnesium sulfate, filtered and evaporated. The crude product is purified by chromatography over silica gel while eluting with 70/30 heptane/ethyl acetate mixture to provide the desired product.
Name
4-[2,5-dioxo-3-methyl-4-phenyl-4-[(2-propenyloxy)methyl]imidazolidin-1-yl]-2-trifluoromethylbenzonitrile
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Citations

For This Compound
10
Citations
GWPD Fonseca, E Dworatzek, N Ebner… - Expert Opinion on …, 2020 - Taylor & Francis
… unilateral hindlimb immobilization, GLPG-0492 has shown to … gene expression caused by GLPG-0492 in key muscle genes (… muscular dystrophy, GLPG-0492 has shown improvements …
Number of citations: 34 www.tandfonline.com
A Cozzoli, RF Capogrosso, VT Sblendorio… - Pharmacological …, 2013 - Elsevier
Anabolic drugs may counteract muscle wasting and dysfunction in Duchenne muscular dystrophy (DMD); however, steroids have unwanted side effects. We focused on GLPG0492, a …
Number of citations: 60 www.sciencedirect.com
AE Brown, L Sorbera - Drugs of the Future, 2013 - access.portico.org
Duchenne muscular dystrophy is caused by loss-of-function mutations in the dystrophin gene, triggering a chain of pathological events that leads to the death of muscle fibers and loss …
Number of citations: 3 access.portico.org
M Mazzarino, L Di Costanzo, F Comunità… - ACS …, 2022 - ACS Publications
We present a quick and simple multi-targeted analytical workflow based on ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry for the …
Number of citations: 7 pubs.acs.org
T Sobolevsky, B Ahrens - Drug testing and analysis, 2021 - Wiley Online Library
… GLPG-0492 4.64 ± 0.00 (−) 434 > 358 (18), 343 (38) 75 ± 17 −40 ± 19 0.02 … For GLPG-0492 and glucocorticosteroids in negative polarity, precursor ion is the formate adduct. …
J Arends, U Hacker, D Blum, S von Haehling… - Kachexie bei …, 2018 - Springer
Unabhängig von den bereits in den vorangegangenen Kapiteln diskutierten Ansätzen wie Ernährungs- oder Bewegungstherapie (Kapitel 7 und 8) spielen pharmakologische Ansätze …
Number of citations: 0 link.springer.com
NS Kim, NY Lim, HS Choi, H Kim… - … in Mass Spectrometry, 2022 - Wiley Online Library
Rationale Dietary supplements advertised to strengthen muscles have earned fame among athletes. However, several products containing unauthorized compounds are often detected, …
NS Kim, HS Choi, NY Lim, JH Lee, H Kim, SY Baek - Chromatographia, 2022 - Springer
Recently, the selective androgen receptor modulators (SARMs) have been popular among athletes due to their muscle strengthening effects. However, it has been often reported that …
Number of citations: 1 link.springer.com
LN Berntsen - 2023 - duo.uio.no
Hydantoin is an organic framework of considerable chemical and biological interest as it is encountered in several drugs and natural products with biological activity. Access to synthetic …
Number of citations: 0 www.duo.uio.no
N Chester - Drugs in Sport, 2022 - taylorfrancis.com
Anabolic agents are a class of drugs on the World Anti-Do** Agency (WADA) Prohibited List, which comprise largely of drugs derived from the endogenous hormone, testosterone, …
Number of citations: 1 www.taylorfrancis.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.